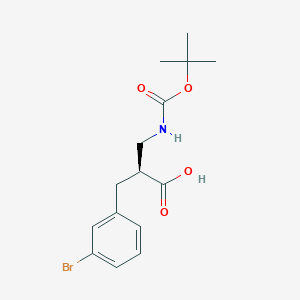

(S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Description

(S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral small molecule featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 3-bromobenzyl substituent on the propanoic acid backbone. The Boc group enhances solubility and stability during synthetic processes, while the bromobenzyl moiety provides a handle for further functionalization, such as cross-coupling reactions. This compound is structurally related to intermediates used in pharmaceutical research, particularly in anticancer and antiviral agent development .

Properties

Molecular Formula |

C15H20BrNO4 |

|---|---|

Molecular Weight |

358.23 g/mol |

IUPAC Name |

(2S)-2-[(3-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)7-10-5-4-6-12(16)8-10/h4-6,8,11H,7,9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

InChI Key |

PALAEQFKVALUOR-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CC1=CC(=CC=C1)Br)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins with chiral precursors such as (S)-phenylalanine or related amino acid derivatives, which provide the stereochemical framework. The bromobenzyl group is introduced either by direct bromination of the aromatic ring or by using pre-brominated benzyl derivatives. The amino group is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps.

Synthetic Routes

Bromination of Chiral Amino Acid Derivatives

- Method: Selective bromination of (S)-phenylalanine or its derivatives using bromine (Br2) or N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane.

- Conditions: Controlled temperature (0–25°C) to avoid over-bromination and racemization.

- Outcome: Selective substitution at the 3-position of the benzyl ring, preserving the (S)-configuration at the α-carbon.

Protection of the Amino Group

- Method: Introduction of the Boc protecting group via reaction with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions (e.g., triethylamine).

- Purpose: To protect the amino group during further synthetic manipulations and purification steps.

- Typical Conditions: Room temperature, inert atmosphere to prevent side reactions.

Coupling and Functional Group Transformations

- Approach: If starting from a bromobenzyl precursor, coupling with a Boc-protected amino acid derivative is performed using peptide coupling reagents (e.g., EDCI, HOBt) to form the desired propanoic acid derivative.

- Optimization: Solvent choice (DMF, DMSO), temperature control, and reaction time are optimized to maximize yield and stereochemical purity.

Industrial and Scale-Up Considerations

- Continuous Flow Systems: For large-scale production, automated reactors and continuous flow bromination ensure consistent quality and high yield.

- Purification: Recrystallization and chromatographic techniques (e.g., silica gel chromatography, preparative HPLC) are employed to achieve >97% purity.

- Storage: The compound is stored sealed at 2–8°C to maintain stability.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |

|---|---|---|---|---|

| Bromination | Br2 or NBS, acetic acid or DCM | 0–25°C | Acetic acid, DCM | Controlled addition to avoid over-bromination; maintain chirality |

| Amino Group Protection | (Boc)2O, triethylamine | Room temperature | DCM or THF | Inert atmosphere recommended |

| Coupling Reaction | EDCI, HOBt or similar peptide coupling agents | 0–25°C | DMF, DMSO | Reaction time optimized for yield and stereoselectivity |

| Purification | Recrystallization, silica gel chromatography | Ambient to reflux | Various solvents | Ensures high purity and removal of impurities |

Analytical and Research Findings

- Stereochemical Integrity: Enantiomeric purity is confirmed by chiral HPLC using polysaccharide-based columns and polarimetry.

- Structural Confirmation: NMR (1H, 13C) spectroscopy identifies key signals such as aromatic protons (δ 7.4–7.6 ppm) and Boc group methyls (δ ~1.4 ppm). X-ray crystallography can confirm absolute configuration.

- Yield and Purity: Typical yields range from 60% to 85% depending on reaction optimization; purity >97% is achievable with proper purification.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Bromination | Selective aromatic bromination | Br2 or NBS, acetic acid/DCM, 0–25°C | 3-bromobenzyl substitution, stereochemistry preserved |

| Boc Protection | Amino group protection | (Boc)2O, triethylamine, RT | Stable Boc-protected amino acid |

| Coupling | Formation of propanoic acid derivative | EDCI/HOBt, DMF/DMSO, 0–25°C | High yield, stereoselective coupling |

| Purification | Recrystallization and chromatography | Silica gel, preparative HPLC | >97% purity, removal of impurities |

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds with other amino acids or peptides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Coupling: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide coupling reactions.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atom.

Deprotection: The free amino acid without the Boc group.

Coupling: Peptides or larger molecules formed by amide bond formation.

Scientific Research Applications

Pharmaceutical Development

(S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid serves as a crucial intermediate in the synthesis of bioactive compounds and pharmaceuticals. Its structural characteristics allow it to participate in peptide synthesis and the development of therapeutic agents.

Key Applications :

- Peptide Synthesis : The compound is used as a building block for constructing peptides, which are vital in drug development.

- Drug Design : Its unique structural features facilitate interactions with biological targets, making it an essential component in designing new drugs.

Biochemical Studies

The compound is employed in biochemical assays to understand enzyme-substrate interactions and protein-ligand binding. Its ability to mimic natural substrates allows researchers to explore biochemical pathways effectively.

Research Focus :

- Binding Affinity Studies : Investigations into how this compound interacts with specific molecular targets can provide insights into its potential therapeutic effects.

- Enzyme Interaction Analysis : The compound's structural properties enable it to engage with various enzymes, aiding in the study of metabolic pathways.

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| (S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid | Enantiomer with different chiral configuration | Peptide synthesis |

| (R)-2-(4-Chlorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid | Contains chlorine instead of bromine | Drug design |

| (R)-2-(4-Methylbenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid | Contains a methyl group instead of bromine | Biochemical assays |

Case Study 1: Peptide Synthesis

In a study focused on synthesizing novel peptides for cancer treatment, this compound was utilized as a key intermediate. The resulting peptides demonstrated enhanced binding affinity to cancer cell receptors, indicating potential therapeutic applications.

Case Study 2: Enzyme Interaction

A biochemical assay was conducted to evaluate the interaction between this compound and a specific enzyme involved in metabolic regulation. Results showed significant inhibition of enzyme activity, suggesting that this compound could be developed into a therapeutic agent for metabolic disorders.

Mechanism of Action

The mechanism of action of (S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromobenzyl group can enhance the compound’s binding affinity and selectivity for its target, while the Boc group provides stability during synthesis and handling .

Comparison with Similar Compounds

Halogenated Phenyl/Benzyl Analogs

Key Insights :

- Substituent Position : Meta-substituted bromine (3-bromo) in the target compound vs. para-substituted (4-bromo) in alters electronic effects and steric accessibility.

- Benzyl vs.

- Halogen Reactivity : Iodine in 4-iodophenyl analogs facilitates cross-coupling reactions, whereas bromine offers a balance of reactivity and stability .

Functionalized Derivatives

Key Insights :

Fluorinated and Other Halogen Analogs

Key Insights :

- Fluorine Effects: Fluorine’s electronegativity increases acidity of the propanoic acid group and enhances binding to enzymatic targets .

- Positional Influence : Meta-fluorine (3-F) vs. para-fluorine (4-F) affects molecular dipole moments and target interactions .

Biological Activity

(S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid, also known by its CAS number 500770-76-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H18BrNO4

- Molecular Weight : 344.20 g/mol

- Purity : 97%

- Physical State : White to yellow solid

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as a therapeutic agent.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could make it useful in treating conditions like cancer or bacterial infections.

- Interaction with Cellular Targets : Studies indicate that this compound may interact with cellular receptors or proteins that are critical for cell signaling and regulation.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of this compound against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, suggesting potential as an anti-tuberculosis agent.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 5 | M. tuberculosis |

Case Study 2: Cancer Cell Line Studies

Research involving various cancer cell lines demonstrated that the compound exhibits cytotoxic effects, leading to apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

These results indicate that the compound may have significant potential in cancer therapy.

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates that this compound has favorable absorption characteristics. It is classified as having high gastrointestinal absorption and is predicted to cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies.

Toxicological Profile

Preliminary studies suggest a low toxicity profile with no significant adverse effects observed at therapeutic doses. However, further toxicological evaluations are necessary to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.